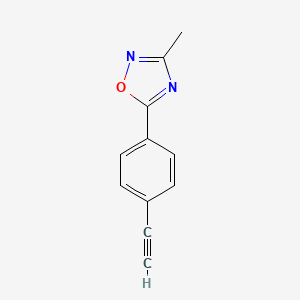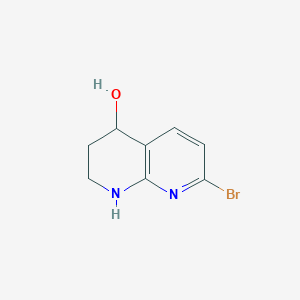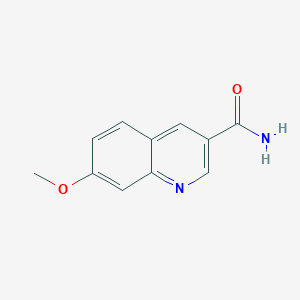
7-Methoxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Methoxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-3-carboxamide typically involves the functionalization of the quinoline ring. One common method is the reaction of 7-methoxyquinoline with a carbamoylating agent under controlled conditions. For example, the reaction can be carried out using phosgene or a similar reagent in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Transition metal-catalyzed reactions and solvent-free conditions are also explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
7-Methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
科学的研究の応用
7-Methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer therapy and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-Methoxyquinoline-3-carboxamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
類似化合物との比較
Similar Compounds
Lenvatinib: A tyrosine kinase inhibitor used in cancer therapy.
4-Chloro-7-methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.
7-Methoxyquinoline: A simpler derivative used in various chemical syntheses
Uniqueness
7-Methoxyquinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbamoyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
7-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-3-2-7-4-8(11(12)14)6-13-10(7)5-9/h2-6H,1H3,(H2,12,14) |
InChIキー |
QKCIIQAKZMRIIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)
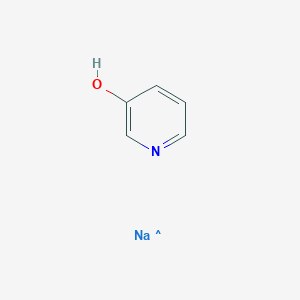
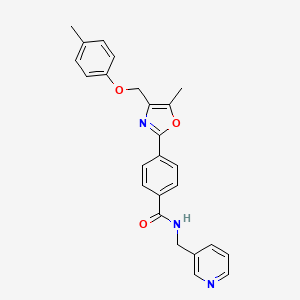
![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
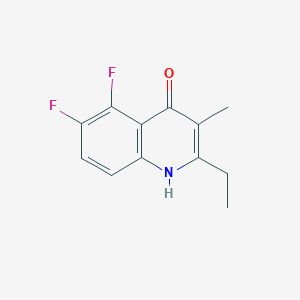
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
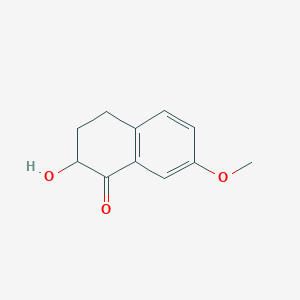
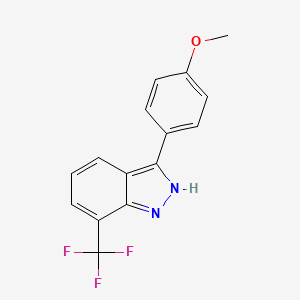
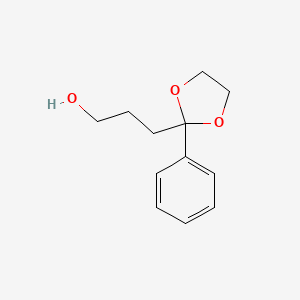
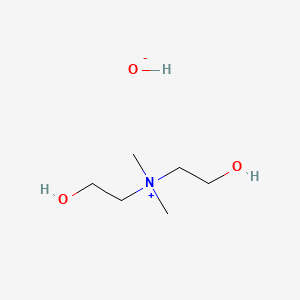
![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)
